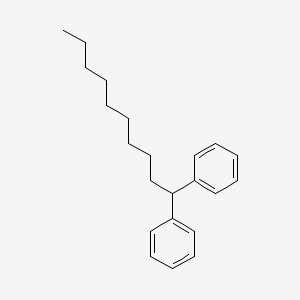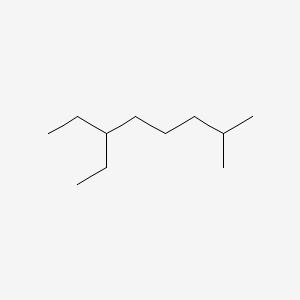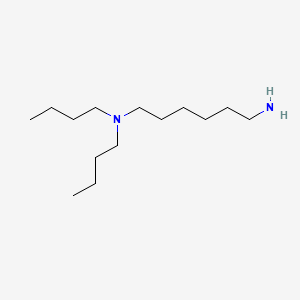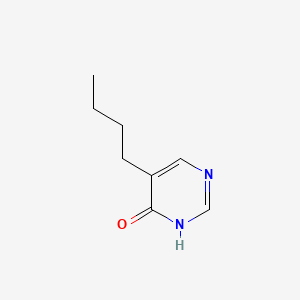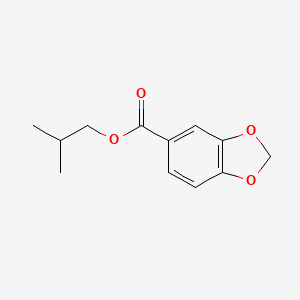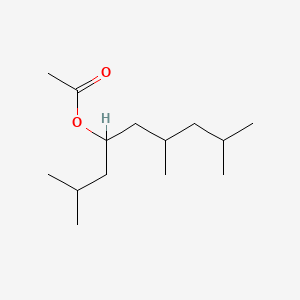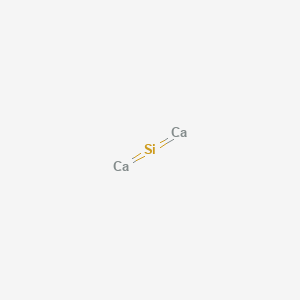
Dicalcium silicide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium silicide is a chemical compound composed of calcium and silicon, with the chemical formula Ca₂Si. It is a member of the silicide family, which are compounds that contain silicon and one or more metals. This compound is known for its high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicalcium silicide can be synthesized through various methods, including solid-state reactions, self-combustion synthesis, and sol-gel processes . One common method involves the direct reaction of calcium and silicon at high temperatures:
2Ca+Si→Ca2Si
This reaction typically occurs at temperatures above 1000°C in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature furnaces where calcium and silicon are combined in precise stoichiometric ratios. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dicalcium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, it can react with oxygen to form calcium oxide and silicon dioxide:
Ca2Si+O2→2CaO+SiO2
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and acids. These reactions typically occur under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include calcium oxide, silicon dioxide, and various calcium silicates .
Scientific Research Applications
Dicalcium silicide has a wide range of scientific research applications due to its unique properties :
Chemistry: Used as a reducing agent and in the synthesis of other silicides.
Biology: Investigated for its potential use in biomaterials and medical implants.
Medicine: Studied for its biocompatibility and potential use in drug delivery systems.
Mechanism of Action
The mechanism by which dicalcium silicide exerts its effects is primarily through its chemical reactivity and stability . In biological systems, it interacts with cellular components and may influence cellular processes through its biocompatibility and structural properties . In industrial applications, its high-temperature stability and resistance to oxidation make it an ideal material for various high-performance applications .
Comparison with Similar Compounds
Similar Compounds
Dicalcium silicate (Ca₂SiO₄): Commonly found in cement and known for its hydraulic properties.
Tricalcium silicate (Ca₃SiO₅): Another important component of cement with different hydration properties.
Dicalcium germanide (Ca₂Ge): Similar in structure but with different electronic and thermoelectric properties.
Uniqueness
Dicalcium silicide is unique due to its combination of high-temperature stability, electrical conductivity, and resistance to oxidation and corrosion. These properties make it suitable for a wide range of applications, from industrial materials to potential biomedical uses .
Properties
CAS No. |
12049-73-9 |
|---|---|
Molecular Formula |
Ca2Si |
Molecular Weight |
108.24 g/mol |
InChI |
InChI=1S/2Ca.Si |
InChI Key |
NGXPJZQTKPQTAO-UHFFFAOYSA-N |
Canonical SMILES |
[Si](=[Ca])=[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


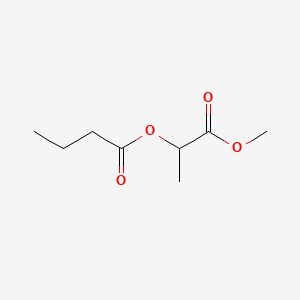
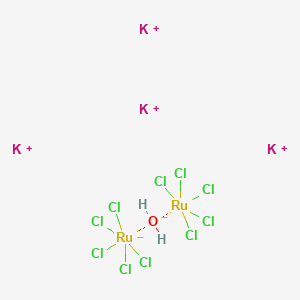
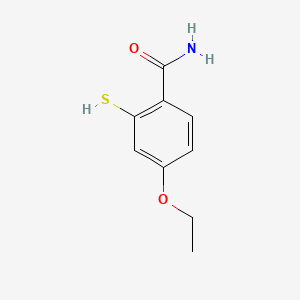
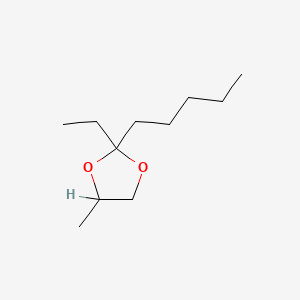
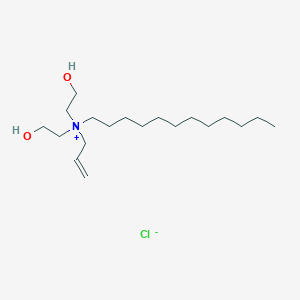
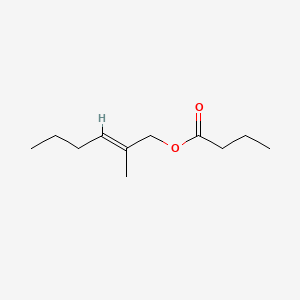
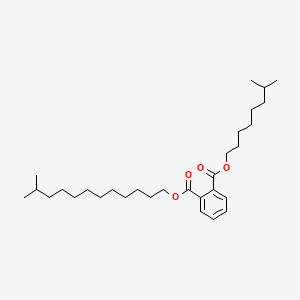
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
